2-Nitrobenzoic acid synthesis from 2-nitrotoluene
2-Nitrobenzoic acid synthesis from 2-nitrotoluene
An In-depth Technical Guide to the Synthesis of 2-Nitrobenzoic Acid from 2-Nitrotoluene (B74249)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary synthetic routes for producing 2-nitrobenzoic acid from 2-nitrotoluene. The core of this synthesis lies in the oxidation of the methyl group of 2-nitrotoluene. 2-Nitrobenzoic acid serves as a crucial intermediate in the manufacturing of dyes, pharmaceuticals, and other fine chemicals.[1][2] The choice of oxidizing agent is critical and influences reaction conditions, yield, and safety considerations. This guide details the most common methods, including oxidation by nitric acid, chromic acid, and potassium permanganate (B83412), providing detailed experimental protocols and comparative data.
It is important to note that o-nitrotoluene is often more resistant to direct oxidation compared to its meta and para isomers.[3]
Comparative Overview of Oxidation Methods
The selection of a synthetic strategy depends on factors such as scale, available equipment, cost, and safety protocols. The following table summarizes the key quantitative parameters for the most prevalent oxidation methods.
| Oxidizing Agent System | Key Reagents | Typical Temperature | Reaction Time | Reported Yield | Notes |
| Nitric Acid with Vanadium Catalyst | HNO₃, H₂SO₄, Vanadium(V) Oxide | 130 - 190°C | 10 - 12 hours | >75% | Can be performed at atmospheric pressure.[4] |
| Chromic Acid (in situ) | Na₂Cr₂O₇, H₂SO₄, H₂O | Reflux | ~1 hour | 82 - 86% (for p-isomer) | Reaction is vigorous and exothermic. Cr(VI) compounds are carcinogenic.[5] |
| Potassium Permanganate | KMnO₄, H₂O | Reflux | Several hours | 70 - 80% | Requires careful control of addition rate to avoid side reactions and diminished yield. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-nitrobenzoic acid using different oxidizing agents.
Method 1: Oxidation with Nitric Acid and Vanadium Catalyst
This industrial method utilizes nitric acid in the presence of sulfuric acid and a vanadium(V) catalyst, allowing the reaction to proceed at atmospheric pressure.
Materials:
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2-Nitrotoluene
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Vanadium(V) oxide (V₂O₅)
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Sulfuric acid (96% w/w)
-
Nitric acid (65% w/w)
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Water
Equipment:
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Jacketed glass reactor with mechanical stirrer, condenser, and addition funnel
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Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
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Charge the reactor with 2-nitrotoluene, vanadium(V) oxide, and 96% sulfuric acid.
-
Begin stirring to create a suspension.
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Heat the mixture to the target reaction temperature, typically between 165-180°C.
-
Once the temperature is stable, begin the dropwise addition of 65% nitric acid via the addition funnel over several hours (e.g., 10.5 hours as per patent literature). The reaction is exothermic; maintain the temperature by controlling the addition rate.
-
After the addition is complete, hold the reaction mixture at temperature for an additional hour to ensure complete conversion.
-
Cool the reaction mixture to approximately 50-60°C. The product, 2-nitrobenzoic acid, will precipitate out of the solution.
-
Filter the resulting slurry using a Büchner funnel.
-
Wash the collected solid cake with cold water to remove residual acid and inorganic salts.
-
Dry the purified product in a vacuum oven.
Method 2: Oxidation with Chromic Acid
This classic laboratory method generates chromic acid in situ from sodium dichromate and sulfuric acid. The procedure is adapted from a well-established protocol for the para-isomer, which provides high yields.
Caution: Compounds containing hexavalent chromium are known carcinogens and must be handled with extreme care using appropriate personal protective equipment in a fume hood.
Materials:
-
2-Nitrotoluene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
5% Sodium hydroxide (B78521) solution
-
5% Sulfuric acid solution
Equipment:
-
Round-bottom flask with mechanical stirrer and reflux condenser
-
Heating mantle
-
Addition funnel
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add sodium dichromate dihydrate, water, and 2-nitrotoluene.
-
Begin stirring and slowly add concentrated sulfuric acid through an addition funnel over approximately 30 minutes. The heat of dilution will cause the 2-nitrotoluene to melt and initiate the oxidation, which can be vigorous. Control the addition rate to prevent the reaction from becoming too violent.
-
Once the acid addition is complete and the initial exothermic reaction has subsided, heat the mixture to a gentle reflux for about 30-60 minutes. The color of the solution will change from bright orange [Cr(VI)] to green [Cr(III)].
-
Cool the reaction mixture in an ice bath. Add approximately two volumes of water and filter the crude product through a cloth or Büchner funnel.
-
Wash the crude solid with cold water.
-
Purification: To remove chromium salts, create a slurry of the crude product with a 5% sulfuric acid solution, warm it gently, cool, and filter again.
-
Dissolve the acid-washed product in a 5% sodium hydroxide solution. This will form the sodium salt of 2-nitrobenzoic acid, leaving behind any unreacted 2-nitrotoluene.
-
Filter the solution to remove any remaining solids.
-
Acidify the clear, light-yellow filtrate with dilute sulfuric acid to precipitate the purified 2-nitrobenzoic acid.
-
Collect the final product by filtration, wash thoroughly with cold water, and dry.
Method 3: Oxidation with Potassium Permanganate
Potassium permanganate is a powerful and versatile oxidizing agent for converting alkylbenzenes to carboxylic acids. This reaction is typically run under neutral or slightly alkaline conditions.
Materials:
-
2-Nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃) or concentrated HCl (for workup)
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer and reflux condenser
-
Heating mantle
-
Addition funnel (optional, for adding solid KMnO₄)
Procedure:
-
Charge the flask with 2-nitrotoluene and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly and portion-wise, add solid potassium permanganate (KMnO₄) to the refluxing mixture over several hours. Alternatively, a concentrated aqueous solution of KMnO₄ can be added dropwise. The rate of addition is critical; adding the oxidant too quickly can lead to side reactions, while adding it too slowly can result in low yields.
-
The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue the reaction until the purple color persists, indicating the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Workup: Destroy the excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears.
-
Filter the hot mixture to remove the manganese dioxide precipitate. Wash the MnO₂ cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. The 2-nitrobenzoic acid will precipitate as a solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Process and Reaction Visualizations
The following diagrams illustrate the general workflow and chemical transformation for the synthesis.
References
- 1. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]
- 4. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
